molecular formula C24H19NO7 B11055207 3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11055207
M. Wt: 433.4 g/mol
InChI Key: JHSXKEGBEJYPMC-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that features a combination of benzodioxole, furan, and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Chromen Derivative: The chromen structure can be obtained by the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization.

    Coupling with Furan-2-ylmethylamine: The furan-2-ylmethylamine is synthesized separately and then coupled with the benzodioxole and chromen intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and chromen moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Cancer Research: Studied for its potential anti-cancer properties.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Polymer Chemistry: Used as a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is not fully understood. it is believed to interact with various molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological molecules, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-2-yl)propanamide: Similar structure but with a different chromen isomer.

    3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-4-yl)propanamide: Another isomer with a different chromen position.

Uniqueness

The uniqueness of 3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide lies in its specific combination of benzodioxole, furan, and chromen moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H19NO7

Molecular Weight

433.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C24H19NO7/c26-21(25-12-15-4-3-9-29-15)11-17(14-7-8-19-20(10-14)31-13-30-19)22-23(27)16-5-1-2-6-18(16)32-24(22)28/h1-10,17,27H,11-13H2,(H,25,26)

InChI Key

JHSXKEGBEJYPMC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCC3=CC=CO3)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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